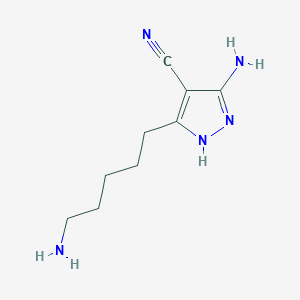
(Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine” is a research chemical . It has a molecular formula of C22H26F6N2O6S2 and a molecular weight of 592.6 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains two isopropyl groups attached to nitrogen atoms, an ethyl group also attached to a nitrogen atom, and two sulfonyl groups attached to phenyl rings, which are further substituted with trifluoromethoxy groups .Aplicaciones Científicas De Investigación
Occupational Health Implications
Research has identified the impact of various chemical exposures in occupational settings, such as the development of asthma due to ethylene diamine in chemical workers. The study highlights the importance of recognizing small molecular weight asthmatogens like amines in the clinical evaluation of workers with asthma (Ng et al., 1991).
Antiviral Properties
In vitro studies have explored the antiviral activities of compounds against rhinoviruses. For example, 2-amino-1-(isopropyl sulphonyl)-6-benzimidazole phenyl ketone oxime (enviroxime) showed promise as an antirhinovirus agent, reducing symptoms and virus titres in nasal wash specimens (Phillpotts et al., 1981).
Environmental and Consumer Product Safety
Studies have also investigated the presence of perfluorinated alkyl sulfonamides (PFASs) in consumer products and their environmental impact. The survey conducted in Ottawa, Canada, indicated significant indoor air source strength for several PFASs, emphasizing the need for understanding the occurrence and implications of such compounds in both indoor and outdoor environments (Shoeib et al., 2005).
Metabolic and Genetic Research
The metabolite profiles have been investigated for their potential to predict the development of diseases such as diabetes. A study identified that certain amino acids had significant associations with future diabetes, highlighting the role of amino acid metabolism early in the pathogenesis of diabetes (Wang et al., 2011).
Toxicology and Human Exposure
Research on the hepatotoxic effects of specific structural perfluoroalkyl acid (PFAA) isomers in the general population has indicated that serum PFAAs concentrations were associated with liver biomarker levels suggestive of hepatotoxicity, especially for liver cell injury (Nian et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O3S/c1-11(2)19-9-10-20(12(3)4)24(21,22)14-7-5-13(6-8-14)23-15(16,17)18/h5-8,11-12,19H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUGQPGDRCSPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2826193.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826195.png)

![4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2826201.png)
![Ethyl 2-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonylamino}acetate](/img/structure/B2826202.png)
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2826203.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2826209.png)
![3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2826210.png)

![Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2826212.png)


![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2826215.png)